N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
Overview
Description
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline, also known as N-chloro-2-methylphenoxyethyl-4-propoxyaniline, is a chlorinated aniline compound used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 225.6 g/mol and a melting point of -5.5°C. It is soluble in water and alcohols and is used in a variety of research applications.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Analgesic and Anti-inflammatory Activities
Researchers synthesized and characterized 1,3,4-oxadiazole derivatives starting from 4-chloro-m-cresol, exploring their potential analgesic and anti-inflammatory activities in rodents. Some derivatives demonstrated potent effects, suggesting this synthetic pathway's relevance for developing new therapeutic agents (Dewangan et al., 2015).
Antimicrobial Evaluation
Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide were synthesized and evaluated for their antibacterial and antifungal activities, highlighting the antimicrobial potential of related compounds (Fuloria et al., 2009).
Materials Science Applications
- Copolymer Synthesis: Phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates were prepared and copolymerized with styrene, indicating applications in polymer science for developing new materials with tailored properties (Kharas et al., 2016).
Spectroscopic and Theoretical Studies
- Vibrational, Geometrical, and Electronic Properties: Infrared spectroscopic studies and theoretical calculations on substituted N-phenoxyethylanilines provided insights into their vibrational, geometrical, and electronic properties, crucial for understanding the fundamental aspects of such compounds (Finazzi et al., 2003).
Environmental Applications
- Adsorption of Phenols: Arylene- and ethylene-bridged polysilsesquioxanes were synthesized for the adsorption of phenolic compounds, showing potential for environmental remediation technologies (Burleigh et al., 2002).
properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-propoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-11-21-17-7-5-16(6-8-17)20-10-12-22-18-9-4-15(19)13-14(18)2/h4-9,13,20H,3,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSBPOJLCXLVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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